PLX-4720-d7 - 1304096-50-1

PLX-4720-d7

Catalog Number: EVT-1460843
CAS Number: 1304096-50-1
Molecular Formula: C17H14ClF2N3O3S
Molecular Weight: 420.867
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Vemurafenib

    PLX-4032

      Sorafenib

      • Relevance: Although structurally distinct from PLX-4720-d7, Sorafenib is considered related due to its activity against RAF kinases, specifically CRAF and wild-type BRAF. Unlike PLX-4720-d7, which selectively inhibits the BRAF V600E mutant, Sorafenib targets a broader range of kinases, resulting in a different pharmacological profile. []

      Dabrafenib

        GDC-0879

        • Relevance: GDC-0879 is considered structurally related to PLX-4720-d7 due to its ability to bind and inhibit BRAF kinases. While its exact structure might differ, GDC-0879's shared target and mechanism of action with PLX-4720-d7, particularly its inhibition of mutant BRAF, make it a relevant compound. []
        Overview

        PLX-4720-d7 is a deuterated derivative of PLX-4720, a selective inhibitor of the B-Raf kinase, particularly effective against the oncogenic B-Raf V600E mutation. This compound is part of a class of targeted therapies designed to inhibit specific mutations in cancer cells, thereby reducing tumor growth and improving patient outcomes. PLX-4720-d7 has garnered attention due to its potential in treating melanoma and other cancers associated with B-Raf mutations.

        Source

        PLX-4720 was initially developed through a structure-guided discovery approach that involved screening a library of compounds for their ability to inhibit B-Raf kinase activity. The compound was identified as having a potent inhibitory effect on B-Raf V600E with an IC50 value of approximately 13 nM, demonstrating its selectivity over wild-type B-Raf (IC50 = 160 nM) and other kinases .

        Classification

        PLX-4720-d7 falls under the category of small molecule inhibitors, specifically targeting protein kinases. Its primary classification is as an anticancer agent due to its mechanism of action against mutated forms of B-Raf, which are implicated in various malignancies, particularly melanoma.

        Synthesis Analysis

        Methods

        The synthesis of PLX-4720-d7 involves several steps that modify the original PLX-4720 structure to incorporate deuterium, enhancing the compound's stability and pharmacokinetic properties. The synthesis typically begins with commercially available starting materials, which undergo various chemical reactions including:

        • Halogenation: Introducing halogen groups to facilitate further reactions.
        • Amination: Adding amine groups to create the desired functional groups.
        • Deuteration: Substituting hydrogen atoms with deuterium to create the d7 variant.

        Technical Details

        The exact synthetic route can vary but generally includes techniques such as:

        • Refluxing: Heating reactions under reflux to promote reaction completion.
        • Chromatography: Purifying the final product using methods like high-performance liquid chromatography (HPLC) to ensure high purity levels.
        Molecular Structure Analysis

        Structure

        The molecular structure of PLX-4720-d7 is characterized by a 7-azaindole core with additional functional groups that enhance its binding affinity for the B-Raf kinase. The presence of deuterium is indicated by the substitution at specific positions in the molecular framework.

        Data

        Key structural features include:

        • Molecular Formula: C16H14ClF2N3O2S
        • Molecular Weight: Approximately 367.81 g/mol
        • 3D Conformation: The compound adopts a specific conformation that allows optimal interaction with the ATP-binding site of B-Raf.
        Chemical Reactions Analysis

        Reactions

        PLX-4720-d7 primarily functions through competitive inhibition of ATP binding to the B-Raf kinase. The chemical reactions involved in its mechanism include:

        • Binding Interactions: Formation of hydrogen bonds between the compound and key residues in the ATP-binding pocket.
        • Conformational Changes: Inducing changes in the kinase structure that inhibit its activity.

        Technical Details

        The interactions can be analyzed using techniques such as X-ray crystallography, which provides insights into how PLX-4720-d7 binds within the active site and alters kinase conformation.

        Mechanism of Action

        Process

        PLX-4720-d7 exerts its effects by selectively inhibiting the activity of B-Raf V600E, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:

        1. Inhibition of Kinase Activity: By binding to the ATP-binding pocket, PLX-4720-d7 prevents ATP from accessing the active site.
        2. Reduction in ERK Signaling: This inhibition leads to decreased phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for tumor cell growth and survival.
        3. Induction of Apoptosis: In tumor cells harboring B-Raf V600E mutations, this signaling blockade results in cell cycle arrest and apoptosis.

        Data

        Studies have shown that treatment with PLX-4720-d7 leads to significant reductions in tumor growth in preclinical models, confirming its efficacy as an anticancer agent .

        Physical and Chemical Properties Analysis

        Physical Properties

        PLX-4720-d7 is typically characterized by:

        • Appearance: White to off-white solid.
        • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.

        Chemical Properties

        Key chemical properties include:

        • Stability: Enhanced stability due to deuteration, which may improve metabolic half-life.
        • Reactivity: Exhibits selective reactivity towards specific kinases, minimizing off-target effects common with less selective inhibitors.
        Applications

        Scientific Uses

        PLX-4720-d7 has significant applications in cancer research and therapy:

        1. Targeted Therapy for Melanoma: Used in clinical settings for patients with B-Raf V600E mutations.
        2. Research Tool: Employed in laboratory studies to elucidate signaling pathways affected by B-Raf inhibition.
        3. Combination Therapy Studies: Investigated alongside other agents for synergistic effects against resistant cancer phenotypes.

        Properties

        CAS Number

        1304096-50-1

        Product Name

        PLX-4720-d7

        IUPAC Name

        N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

        Molecular Formula

        C17H14ClF2N3O3S

        Molecular Weight

        420.867

        InChI

        InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2

        InChI Key

        YZDJQTHVDDOVHR-KSWAKBPNSA-N

        SMILES

        CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F

        Synonyms

        N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide;

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.